molecular formula C11H13ClN2O3S B2633346 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea CAS No. 321580-51-2

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea

Cat. No.: B2633346
CAS No.: 321580-51-2
M. Wt: 288.75
InChI Key: WDOATTIPRJSJMN-UHFFFAOYSA-N
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Description

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiolane ring with a chlorine atom and a phenylurea moiety, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea typically involves the reaction of 4-chloro-1,1-dioxo-1lambda6-thiolane with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiolane ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1,1-dioxo-1lambda6-thiolane derivatives: These compounds share the thiolane ring structure but differ in the substituents attached to the ring.

    Phenylurea derivatives: Compounds with the phenylurea moiety but different substituents on the aromatic ring or urea group.

Uniqueness

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea is unique due to the combination of the thiolane ring and phenylurea moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c12-9-6-18(16,17)7-10(9)14-11(15)13-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOATTIPRJSJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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